The compound 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral organic molecule characterized by a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. This compound is noted for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activity.
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can be classified as a heterocyclic compound due to the presence of the oxadiazole ring. It falls under the category of nitrogen-containing compounds, specifically those that are part of medicinal chemistry explorations aimed at developing new therapeutic agents .
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves several key steps:
The synthesis often requires careful control of reaction conditions to ensure high yields and selectivity for the desired enantiomer. The use of solvents, temperatures, and catalysts can significantly influence the outcome.
The molecular formula for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is , with a molecular weight of approximately 169.18 g/mol. The structure features a pyrrolidine ring with a hydroxyl group at the third position and a 5-methyl-1,3,4-oxadiazole substituent at the fifth position .
Key structural data includes:
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can participate in several types of chemical reactions:
These reactions are fundamental for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
The mechanism of action for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with biological targets such as enzymes and receptors:
The physical properties include:
Key chemical properties are:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.18 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under inert conditions |
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications.
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several notable applications:
The 1,3,4-oxadiazole ring system is a five-membered heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom within the ring structure. This arrangement confers distinctive electronic properties and metabolic stability, making it an exceptionally valuable bioisostere in drug design. Unlike its isomer 1,2,4-oxadiazole, the 1,3,4-oxadiazole variant exhibits significantly lower lipophilicity (log D reduced by approximately one order of magnitude), which directly enhances aqueous solubility and reduces nonspecific binding [2]. The dipole moment of 1,3,4-oxadiazole (approximately 3.5 Debye) facilitates favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, contributing to improved binding affinity and selectivity profiles [5].
The metabolic advantages of 1,3,4-oxadiazoles are particularly noteworthy. Systematic comparisons of matched molecular pairs reveal that 1,3,4-oxadiazole derivatives consistently demonstrate superior metabolic stability compared to their 1,2,4-oxadiazole counterparts, reducing susceptibility to cytochrome P450-mediated oxidation [2] [6]. This stability, combined with reduced hERG channel affinity (a common antitarget associated with cardiotoxicity), positions 1,3,4-oxadiazoles as inherently safer scaffolds for central nervous system drug development [5]. The 5-methyl-1,3,4-oxadiazol-2-yl moiety specifically enhances these properties by providing a site for strategic substitution while maintaining favorable steric parameters.
Table 1: Comparative Properties of Oxadiazole Isomers in Drug Design
Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Significance |
---|---|---|---|
Lipophilicity (log D) | Lower by ~1 unit | Higher | Improved solubility and bioavailability |
Metabolic Stability | Higher | Moderate | Reduced hepatic clearance |
hERG Inhibition | Lower | Moderate to high | Reduced cardiac toxicity risk |
Dipole Moment (Debye) | ~3.5 | ~2.8 | Enhanced target interaction potential |
Synthetic Versatility | High | Moderate | Facilitates structural diversification |
The synthetic accessibility of 1,3,4-oxadiazoles further contributes to their medicinal chemistry utility. Conventional routes involve cyclodehydration of diacylhydrazides using reagents such as phosphorus oxychloride, thionyl chloride, or phosphorous pentoxide [3] [9]. More recent advances employ triphenylphosphine/carbon tetrachloride systems or propanephosphonic anhydride (T3P®) under milder conditions, enabling efficient incorporation of sensitive functional groups such as the pyrrolidin-3-ol moiety found in 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol [10]. These methods facilitate the preparation of diverse analogues for structure-activity relationship studies, accelerating lead optimization efforts.
The pyrrolidin-3-ol heterocycle represents a conformationally constrained, chiral scaffold that mimics the three-dimensional geometry of endogenous neurotransmitters. The stereochemistry at the 3-position critically influences receptor recognition, with distinct enantiomers often exhibiting markedly different pharmacological profiles at GABAergic targets [1] [7]. The hydroxyl group serves as a versatile hydrogen bond donor/acceptor, facilitating specific interactions with complementary residues in the binding pockets of γ-aminobutyric acid (GABA) receptors and related neurological targets.
Molecular modeling studies suggest that the protonatable nitrogen atom (when incorporated within a receptor-appropriate pKa range) enables ionic interactions with key aspartate or glutamate residues in GABA binding sites, while the hydroxyl group can form hydrogen bonds with serine, threonine, or tyrosine residues [7]. This dual-point recognition mechanism enhances binding specificity compared to monofunctional ligands. Furthermore, the pyrrolidine ring constrains rotational freedom, reducing the entropic penalty upon binding and increasing ligand efficiency—a crucial factor for crossing the blood-brain barrier while maintaining target engagement.
The metabolic fate of pyrrolidin-3-ol derivatives also presents advantages for neurotherapeutic agents. Unlike their aromatic counterparts, saturated nitrogen heterocycles typically undergo slower Phase I oxidation, extending plasma half-life without compromising clearance mechanisms. Additionally, the hydroxyl group provides a site for Phase II conjugation (glucuronidation or sulfation), generating readily excretable metabolites that minimize the risk of accumulation-related toxicity [4] [7]. This balanced metabolism profile is particularly valuable for chronic neurological conditions requiring sustained pharmacological intervention.
The therapeutic exploration of 5-methyl-1,3,4-oxadiazol-2-yl derivatives represents a focused trajectory within broader oxadiazole medicinal chemistry. Initial investigations in the mid-20th century established the antimicrobial potential of simple 2,5-disubstituted 1,3,4-oxadiazoles, with compounds like Furamizole demonstrating clinical utility against gram-positive pathogens [3] [9]. The discovery that gram-positive bacteria exhibit greater susceptibility to these agents due to their simpler single-layer cell wall architecture (compared to the multilayered, lipophilic membranes of gram-negative species) spurred targeted optimization efforts [3].
The strategic incorporation of the 5-methyl substituent emerged as a key advancement, balancing electronic effects with steric tolerance. Patent literature (US10377750B2) reveals that 5-methyl-1,3,4-oxadiazol-2-yl derivatives, exemplified by compounds such as N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide, demonstrate potent activity against neurodegenerative pathways, specifically targeting tau protein misfolding in Alzheimer's disease models [1]. This structural motif enhances blood-brain barrier permeability while maintaining affinity for neuronal targets, addressing a critical challenge in neuropharmacology.
The evolution of synthetic methodologies has paralleled biological investigations. Early routes relied on harsh cyclodehydration conditions (concentrated sulfuric acid, polyphosphoric acid) that limited functional group compatibility [3]. Contemporary approaches employ activated esters, amidoximes, or (N-isocyanimino)triphenylphosphorane reagents under milder conditions [6] [10]. Particularly relevant to 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is the use of triphenylphosphine/carbon tetrachloride in acetonitrile at elevated temperatures (100°C), which efficiently constructs the oxadiazole ring while preserving acid- and base-sensitive moieties like the pyrrolidin-3-ol group [10].
Despite significant advances in GABA receptor pharmacology, the development of subtype-selective modulators remains a formidable challenge. The extraordinary diversity of GABAA receptors (resulting from combinatorial assembly of 19 subunits into predominantly pentameric structures) underpins their functional heterogeneity throughout the central nervous system [7]. Current therapeutic agents, including benzodiazepines and barbiturates, typically exhibit limited subtype selectivity, leading to dose-limiting adverse effects such as sedation, ataxia, and cognitive impairment that restrict their clinical utility.
The α5-containing GABAA receptors represent a particularly compelling target for cognitive enhancement in conditions like Alzheimer's disease, where selective inverse agonists can improve memory consolidation without inducing anxiogenic effects [1] [7]. Similarly, δ-subunit-containing receptors, predominantly located extrasynaptically, mediate tonic inhibition and represent targets for neurosteroid-inspired therapeutics with potential advantages in mood disorders and epilepsy. Existing ligands lack the requisite specificity for these individual receptor populations.
Table 2: GABA Receptor Subtypes and Therapeutic Opportunities
Receptor Subtype | Localization | Physiological Role | Therapeutic Opportunity | Current Ligand Limitations |
---|---|---|---|---|
α1βγ2 | Synaptic, widespread | Sedation, anticonvulsant effects | Anxiolysis, sleep disorders | Non-selective, tolerance development |
α2/α3βγ2 | Synaptic, limbic regions | Anxiolysis, muscle relaxation | Anxiety disorders, muscle spasms | Cognitive side effects |
α5βγ2 | Hippocampus, extrasynaptic | Memory modulation, neuronal plasticity | Cognitive enhancement (Alzheimer's) | Limited brain penetration |
α4βδ | Extrasynaptic, thalamus | Tonic inhibition, neurosteroid sensitivity | Epilepsy, mood disorders | Low subtype selectivity |
Hybrid architectures incorporating 5-methyl-1,3,4-oxadiazole and pyrrolidin-3-ol motifs offer a promising strategy to address these selectivity challenges. The oxadiazole moiety provides a versatile vector for introducing substituents that can probe complementary regions of GABA receptor binding pockets, while the chiral pyrrolidin-3-ol core delivers the precise spatial orientation required for subtype discrimination [1] [7]. Preliminary molecular docking analyses suggest that 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can adopt binding poses that simultaneously engage both the traditional GABA binding site and adjacent subunit interfaces—a dual engagement strategy that may enable unprecedented subtype selectivity.
Critical research gaps persist in understanding the metabolic fate of these hybrids, particularly regarding the potential formation of reactive intermediates during N-oxidation or ring-opening transformations [4]. Advanced analytical techniques, including high-resolution mass spectrometry and NMR-based structural elucidation of metabolites identified in biological fluids (plasma, urine), are essential to address these questions [4]. Furthermore, the functional consequences of stereochemistry at the pyrrolidin-3-ol chiral center remain largely unexplored for GABA receptor subtypes, representing a significant opportunity for structure-guided design of enantioselective ligands with refined pharmacological profiles.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7